10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
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Overview
Description
10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a complex organic compound that belongs to the class of pyrazinoisoquinolines. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazino and isoquinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves multiple steps. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloropyrazine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2,1-a]isoquinoline: This compound shares a similar core structure but with a methoxy group instead of a bromine atom.
3-Aroylmethylene-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one: Another related compound with different substituents that exhibit unique biological activities.
Uniqueness
The presence of the bromine atom in 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one imparts distinct chemical reactivity and potential biological properties compared to its analogs. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
10-bromo-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2 |
InChI Key |
PQOGPOWYAFAWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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